REACTION_CXSMILES
|
CC1(C)C(C)(C)[O:5][B:4]([C:9]2[CH:27]=[CH:26][C:12]([CH2:13][O:14][C:15]3[CH:25]=[CH:24][C:18]4[N:19]=[C:20]([C:22]#[N:23])[S:21][C:17]=4[CH:16]=3)=[CH:11][CH:10]=2)[O:3]1.I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+]>CC(C)=O.O>[C:22]([C:20]1[S:21][C:17]2[CH:16]=[C:15]([O:14][CH2:13][C:12]3[CH:26]=[CH:27][C:9]([B:4]([OH:3])[OH:5])=[CH:10][CH:11]=3)[CH:25]=[CH:24][C:18]=2[N:19]=1)#[N:23] |f:1.2,3.4|
|
Name
|
6-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzo[d]thiazole-2-carbonitrile
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(COC2=CC3=C(N=C(S3)C#N)C=C2)C=C1)C
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
CUSTOM
|
Details
|
All solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DMF
|
Type
|
CUSTOM
|
Details
|
the clean solution was purified by prep-HPLC with acetonitrile/10% ammonium acetate
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1SC2=C(N1)C=CC(=C2)OCC2=CC=C(C=C2)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |